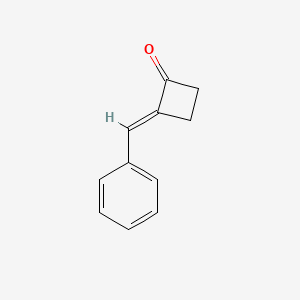

(2E)-2-(phenylmethylidene)cyclobutan-1-one

説明

(2E)-2-(Phenylmethylidene)cyclobutan-1-one is a cyclic enone characterized by a cyclobutanone core substituted with a benzylidene group. Its molecular formula is C₁₁H₁₀O, with a molecular weight of 152.15 g/mol . The compound is synthesized via the Claisen-Schmidt condensation between benzaldehyde and cyclobutanone under basic conditions, a method analogous to the synthesis of 4-phenylbut-3-en-2-one . The smaller cyclobutanone ring introduces ring strain, which influences its reactivity and stability compared to larger analogs like cyclohexanone derivatives.

特性

IUPAC Name |

(2E)-2-benzylidenecyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARKISAIZLETMQ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC(=O)/C1=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(phenylmethylidene)cyclobutan-1-one typically involves the condensation of cyclobutanone with benzaldehyde under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction, followed by dehydration to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

(2E)-2-(phenylmethylidene)cyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce cyclobutanol derivatives.

科学的研究の応用

Chemistry

In chemistry, (2E)-2-(phenylmethylidene)cyclobutan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including polymer synthesis and material science.

作用機序

The mechanism of action of (2E)-2-(phenylmethylidene)cyclobutan-1-one would depend on its specific interactions with molecular targets. In general, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

類似化合物との比較

Cyclobutanone vs. Cyclohexanone Derivatives

The choice of the core ketone significantly impacts physicochemical and biological properties:

*Calculated based on analogous structures.

The smaller cyclobutanone ring enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic additions. Conversely, cyclohexanone derivatives exhibit greater conformational flexibility, which can improve binding to biological targets, as seen in anti-inflammatory AMACs .

Substituent Variations: Phenyl vs. Heterocyclic Groups

Replacing the phenyl group with heterocycles alters electronic properties and bioactivity:

Key Observations :

- Furan and thiophene substituents introduce electron-rich aromatic systems, enhancing conjugation with the cyclobutanone carbonyl group. This may influence UV-Vis absorption profiles and redox behavior.

生物活性

(2E)-2-(phenylmethylidene)cyclobutan-1-one, also known as a cyclobutane derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclobutane ring and a phenylmethylidene moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{10}O. The structure can be represented as follows:

This compound features a cyclobutane ring, which is known for its strain and reactivity, making it an interesting target for biological evaluation.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Covalent Bond Formation : The carbonyl group can interact with nucleophilic sites in proteins, leading to modifications that affect protein function.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Antimicrobial Activity : Investigations have indicated potential antimicrobial properties, although the exact mechanisms remain under exploration.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested :

- Human breast cancer (MCF-7)

- Prostate cancer (LNCaP)

- Colon cancer (HT-29)

The compound exhibited varying degrees of cytotoxicity across these cell lines, with IC50 values determined through MTT assays. The results from these studies are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis |

| LNCaP | 12.7 | Inhibition of androgen receptor signaling |

| HT-29 | 20.5 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity against various pathogens:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The findings are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 128 | Bacteriostatic |

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

-

Case Study on Breast Cancer :

A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase-3 activity and annexin V staining. -

Case Study on Antimicrobial Efficacy :

In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that suggest it could serve as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。